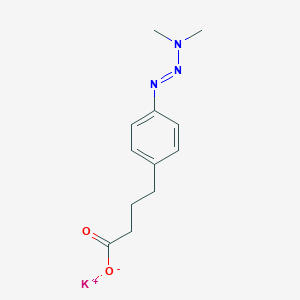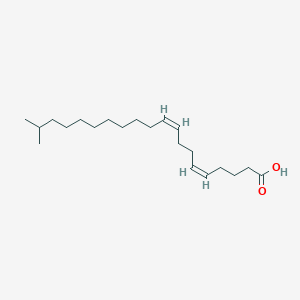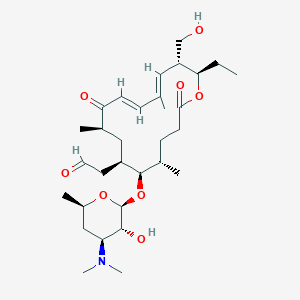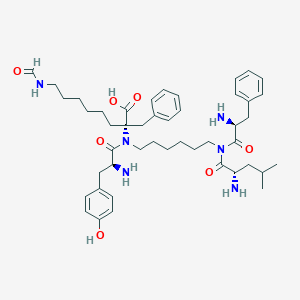
2-Chloro-1-(4-methoxyphenyl)ethanol
Vue d'ensemble
Description
“2-Chloro-1-(4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H11ClO2 . It is a derivative of “1-(4-Methoxyphenyl)ethanol”, which is used to study the steady-state and nanosecond, laser-flash photolysis . It is also used to produce 4-(1-chloro-ethyl)-anisole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass is 186.635 Da, and the monoisotopic mass is 186.044754 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 302.7±17.0 °C at 760 mmHg, and a melting point of 98-100 °C .Applications De Recherche Scientifique
Biocatalysis in Drug Intermediates Synthesis
Enantiopure (S)-1-(4-methoxyphenyl) ethanol, closely related to 2-Chloro-1-(4-methoxyphenyl)ethanol, is significant in producing various drug intermediates. Its synthesis using Lactobacillus senmaizuke as a biocatalyst was studied, focusing on optimizing conditions like pH, temperature, and agitation speed. This compound is essential in synthesizing antihistamines like diphenhydramine hydrochloride and loratadine (Kavi, Ozdemir, Dertli, & Şahin, 2021).
Biocatalytic Enantioselective Reduction
The biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol, a component structurally related to this compound, has been improved in ionic liquid-containing co-solvent systems. This process's efficiency varies with the types of anions and cations in the ionic liquids (Lou Wenyong, 2011).
Kinetics and Mechanisms of Reactions with Alicyclic Amines
The kinetics and mechanisms of reactions involving compounds like 3-methoxyphenyl, which share structural similarity with this compound, were studied in ethanol-water solutions. The study focused on pseudo-first-order rate coefficients, offering insights into chemical reaction dynamics (Castro, Leandro, Quesieh, & Santos, 2001).
Electrophilic Amination in Asymmetric Hydroboration
In the catalytic asymmetric hydroboration of vinylarenes, compounds like (S)-(4-Methoxyphenyl)-ethyl-1,3,2-benzodioxaborole were formed, structurally related to this compound. The study involved investigating electrophilic amination and exploring reaction mechanisms (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).
Fungal Degradation of Methoxychlor
Phanerochaete chrysosporium, a white rot fungus, was found to metabolize methoxychlor, producing derivatives like 2,2-dichloro-1,1-bis(4-methoxyphenyl)ethanol. This research provides insights into the biodegradation pathways of compounds structurally similar to this compound (Grifoll & Hammel, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKUPFFQWYOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511779 | |
| Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134356-70-0 | |
| Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)

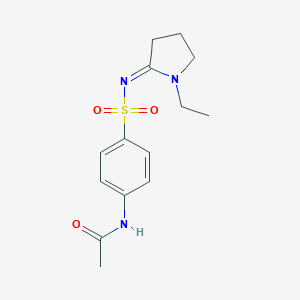
![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
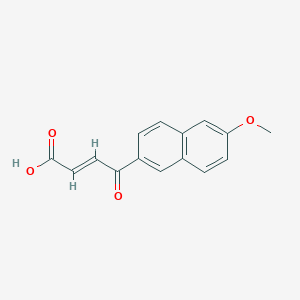
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)


![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
